molecular formula C12H17BrN2O4S2 B7576815 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid

5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid

Cat. No. B7576815
M. Wt: 397.3 g/mol
InChI Key: UQIFKVWEOYFVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.

Mechanism of Action

5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid binds to the active site of glutaminase, inhibiting its activity. Glutaminase is responsible for converting glutamine to glutamate, which is then used in various metabolic pathways in the cell. In cancer cells, glutaminase is overexpressed, leading to increased glutamine metabolism and cell proliferation. By inhibiting glutaminase activity, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid disrupts this metabolic pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have minimal toxicity in normal cells. This makes 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is its specificity for glutaminase. This allows researchers to selectively inhibit glutaminase activity in cancer cells, without affecting normal cells. However, the low yield of the synthesis method and the limited solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid can make it difficult to use in lab experiments.

Future Directions

There are several future directions for the study of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is to optimize the synthesis method to increase the yield and solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. Another direction is to study the potential of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid as a combination therapy with other anti-cancer agents. Finally, further studies are needed to understand the long-term effects of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid on normal cells, as well as its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid involves several steps. The first step is the synthesis of 5-bromo-2-thiophenecarboxylic acid, which is then reacted with piperidine to form 5-bromo-4-(2-piperidin-1-ylethyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. The overall yield of the synthesis is around 10%.

Scientific Research Applications

5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential as an anti-cancer agent. Glutaminase is overexpressed in many types of cancer cells, and 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in these cells. This leads to decreased cell proliferation and increased cell death, making 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.

properties

IUPAC Name

5-bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O4S2/c13-11-10(8-9(20-11)12(16)17)21(18,19)14-4-7-15-5-2-1-3-6-15/h8,14H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIFKVWEOYFVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid

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